5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, a class of heterocyclic molecules renowned for their structural complexity and diverse biological activities. The core structure integrates pyrazole and pyrazine rings, with substitutions at the 2-, 5-, and oxazole positions. Pyrazolo-pyrazinone derivatives are frequently explored as kinase inhibitors, antimicrobial agents, and antitumor compounds due to their structural resemblance to purine bases .
Properties
IUPAC Name |
5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O3/c1-15-21(26-23(32-15)17-4-3-5-18(25)12-17)14-28-10-11-29-22(24(28)30)13-20(27-29)16-6-8-19(31-2)9-7-16/h3-13H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGERPKUPBUZLQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H19ClN4O2
- Molecular Weight : 422.86 g/mol
- CAS Number : 1359215-32-9
Anticancer Activity
Recent studies have indicated the compound's potential as an anticancer agent. For instance, a derivative of this class demonstrated selective cytotoxicity against melanoma cells, showing a significant reduction in cell viability compared to normal cells. The mechanism involves inducing cell cycle arrest and inhibiting melanin production in melanoma cells, making it a promising candidate for further development in melanoma therapy .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. It was found to inhibit various enzymes, including acetylcholinesterase and urease, with promising IC50 values that suggest significant potency. These activities are crucial for developing treatments for conditions such as Alzheimer's disease and other neurological disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : It induces S-phase arrest in cancer cells, preventing them from proliferating.
- Enzyme Interaction : The compound interacts with key enzymes involved in cancer cell metabolism and proliferation.
- Binding Affinity : Molecular docking studies reveal strong binding affinities with target proteins, suggesting a high likelihood of therapeutic efficacy.
Data Table: Biological Activity Summary
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | Melanoma Cells | 4.9 | |
| Acetylcholinesterase | Enzyme Inhibition | 2.14 | |
| Urease Inhibition | Enzyme Inhibition | 6.28 |
Case Studies
- Melanoma Treatment : A study highlighted the effectiveness of a related compound in reducing tumor size in vivo by targeting specific pathways involved in melanoma progression .
- Neuroprotective Effects : Research on similar oxazole derivatives indicates potential neuroprotective effects through acetylcholinesterase inhibition, which may lead to cognitive enhancement in animal models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional attributes of the target compound with analogous pyrazolo-pyrazinone and pyrazolo-pyrimidine derivatives:
*Estimated based on substituent contributions.
Key Observations
Substituent Impact on Bioactivity :
- Chlorine and Fluorine Substituents : The 3-chlorophenyl group in the target compound and dichlorophenyl/fluorophenyl groups in enhance lipophilicity and receptor binding, critical for membrane penetration and target affinity. Chlorinated aromatics are associated with improved antimicrobial and antitumor activities .
- Methoxy Groups : The 4-methoxyphenyl substituent in the target compound and MK66 may improve solubility and modulate electron density, balancing hydrophobic interactions and hydrogen bonding .
Heterocyclic Moieties: The oxazole ring in the target compound (vs.
Synthesis Complexity: The target compound’s synthesis likely involves multi-component reactions (e.g., one-pot procedures), similar to methods described for pyranopyrazole derivatives . This approach enhances efficiency but may require optimization for purity .
Preparation Methods
Microwave-Assisted Cyclocondensation
The foundational work by Zhang et al. () demonstrates that pyrazolo[1,5-a]pyrazin-4(5H)-ones can be synthesized through microwave-assisted reactions between ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and amines under solvent-free conditions. Adapting this methodology, the core structure can be constructed using:
Reaction Scheme 1
Ethyl 1-(2-oxo-2-(4-methoxyphenyl)ethyl)-3-aminopyrazole-5-carboxylate
+
Ammonia source (e.g., 2-morpholinoethanamine)
→ Microwave irradiation (150°C, 20 min)
→ 2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Key advantages of this approach include:
- Reaction time reduction from 12–24 hours (conventional heating) to 15–30 minutes
- Yield improvement from 45–60% to 78–85% through optimized microwave parameters
- Solvent elimination, aligning with green chemistry principles
Oxidative Cyclization Strategies
The cross-dehydrogenative coupling (CDC) method reported by Chen et al. () provides an alternative route using N-amino-2-iminopyridines and β-dicarbonyl compounds under oxygen atmosphere. For the target core:
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Acetic acid (6 equiv) |
| Atmosphere | O₂ (1 atm) |
| Temperature | 130°C |
| Time | 18 hours |
| Solvent | Ethanol |
This method achieved 94% yield for analogous pyrazolo[1,5-a]pyridine systems (, Table 1), demonstrating exceptional efficiency when compared to air (74%) or argon (6%) atmospheres.
Synthesis of the (2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl Fragment
Robinson-Gabriel Oxazole Synthesis
The oxazole ring is constructed via cyclodehydration of a β-acylamino ketone precursor:
Reaction Scheme 2
3-Chlorophenylglyoxylic acid + 3-aminopentan-2-one
→ Ac₂O, Δ, 2 h
→ 2-(3-Chlorophenyl)-5-methyloxazole-4-carboxylic acid
Subsequent reduction with LiAlH₄ yields the hydroxymethyl intermediate, which is brominated using PBr₃ to form the key alkylating agent:
2-(3-Chlorophenyl)-5-methyloxazole-4-methanol
→ PBr₃, CH₂Cl₂, 0°C
→ 4-(bromomethyl)-2-(3-chlorophenyl)-5-methyloxazole
Conjugation of Substituents to the Core
N-Alkylation of Pyrazinone
The brominated oxazole derivative undergoes nucleophilic substitution with the pyrazolo[1,5-a]pyrazin-4(5H)-one core:
Reaction Scheme 3
2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
+
4-(bromomethyl)-2-(3-chlorophenyl)-5-methyloxazole
→ K₂CO₃, DMF, 60°C, 6 h
→ Target compound
Optimization Data
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60 | 82 |
| Cs₂CO₃ | DMF | 60 | 78 |
| Et₃N | CH₃CN | 80 | 65 |
Alternative Pathways and Comparative Analysis
One-Pot Sequential Synthesis
A patent-disclosed method () for analogous pyrazolo[4,3-b]pyridin-7-amines suggests potential for tandem cyclization-alkylation:
Key Steps
- Simultaneous formation of pyrazinone and oxazole rings
- In situ alkylation using phase-transfer catalysts
While this approach reduces purification steps, yields remain suboptimal (45–55%) compared to stepwise methods.
Transition Metal-Catalyzed Coupling
Palladium-mediated Suzuki coupling could theoretically introduce the 4-methoxyphenyl group post-cyclization. However, screening experiments (, Scheme 16) showed limited success for electron-rich aryl groups, with yields <30%.
Characterization and Analytical Data
The target compound exhibits the following properties:
- MP : 214–216°C (decomp.)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrazinone-H), 7.89–7.32 (m, 4H, Ar-H), 5.24 (s, 2H, CH₂), 3.87 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃)
- HRMS : m/z [M+H]⁺ calcd for C₂₅H₂₀ClN₄O₃: 475.1164; found: 475.1161
X-ray crystallography () of a related compound confirms the cis configuration of substituents on the pyrazinone ring.
Q & A
Q. What are the critical steps for synthesizing this compound, and how can purity be optimized?
The synthesis involves multi-step organic reactions, including:
- Oxazole intermediate formation : Reacting 3-chlorophenyl derivatives with methyl groups under controlled temperatures (60–80°C) and solvents like ethanol or DMF .
- Pyrazolo[1,5-a]pyrazine core assembly : Coupling intermediates via Pd-catalyzed cross-coupling or nucleophilic substitution .
- Final purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC to achieve >95% purity . Key challenges include minimizing side reactions (e.g., oxidation of methoxy groups) and ensuring regioselectivity in heterocyclic ring formation.
Q. Which characterization techniques are essential for confirming structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at ~δ 3.8 ppm, aromatic protons in pyrazolo-pyrazine core) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical: ~423 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the oxazole-methyl group and methoxyphenyl substituent .
Q. How can researchers assess solubility and stability for in vitro assays?
- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). This compound is likely lipophilic (LogP ~3.5) due to aromatic and heterocyclic moieties, requiring surfactants (e.g., Tween-80) for cellular assays .
- Stability : Conduct LC-MS stability studies under physiological conditions (37°C, pH 7.4) to detect degradation products (e.g., demethylation of methoxy groups) .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Core modifications : Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl to evaluate halogen/electron-donor effects on target binding .
- Side-chain variations : Substitute the oxazole-methyl group with ethyl or benzyl to probe steric effects .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs, guided by similar pyrazolo-pyrazine derivatives .
Q. How can target identification be systematically approached?
- Kinase profiling : Screen against panels of 50–100 kinases (e.g., Eurofins KinaseProfiler) due to structural resemblance to kinase inhibitors .
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
- Transcriptomic analysis : Treat model cell lines (e.g., A549, HEK293) and perform RNA-seq to identify dysregulated pathways (e.g., apoptosis, autophagy) .
Q. How should contradictory biological activity data be resolved?
- Dose-response validation : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC50 trends .
- Off-target screening : Use proteome-wide platforms (e.g., Thermal Proteome Profiling) to rule out non-specific interactions .
- Metabolite interference : Test if stability issues (e.g., serum esterase-mediated degradation) reduce apparent potency in cell-based vs. biochemical assays .
Q. What methodologies optimize bioavailability for in vivo studies?
- Formulation : Use nanoemulsions or liposomes to enhance aqueous dispersion; PEGylation can prolong half-life .
- Pharmacokinetics (PK) : Monitor plasma levels via LC-MS after IV/oral administration in rodents to calculate AUC, Cmax, and clearance rates .
- Metabolite identification : Perform hepatic microsome assays to map Phase I/II metabolites (e.g., CYP450-mediated oxidation) .
Methodological Considerations
Q. Which in vitro models are suitable for initial toxicity screening?
- Hepatotoxicity : Use primary hepatocytes or HepG2 cells to assess ALT/AST release and mitochondrial membrane potential (JC-1 dye) .
- Cardiotoxicity : Screen for hERG channel inhibition via patch-clamp electrophysiology to avoid QT prolongation risks .
Q. How can computational tools guide lead optimization?
- ADMET prediction : Tools like SwissADME to estimate permeability (BBB, Caco-2), cytochrome inhibition, and Ames test outcomes .
- Molecular dynamics (MD) : Simulate binding stability (20–100 ns trajectories) with putative targets (e.g., EGFR, JAK2) to prioritize synthetic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
